molecular formula C8H15NO2S B572450 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane CAS No. 1211284-25-1

1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane

Cat. No.: B572450
CAS No.: 1211284-25-1
M. Wt: 189.273
InChI Key: FHCANTYZNAHYTO-UHFFFAOYSA-N
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Description

1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane (CAS: 1211284-25-1) is a synthetic spirocyclic compound featuring a 5-oxa-1-azaspiro[2.3]hexane core and a tert-butylsulfinyl substituent. This compound is cataloged under the identifier SS-0341 with a purity of 95% and is used in pharmaceutical and agrochemical research due to its rigid spirocyclic structure, which imposes conformational constraints ideal for receptor-targeted applications .

Properties

IUPAC Name

1-tert-butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-7(2,3)12(10)9-4-8(9)5-11-6-8/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCANTYZNAHYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N1CC12COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718465
Record name 1-(2-Methylpropane-2-sulfinyl)-5-oxa-1-azaspiro[2.3]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211284-25-1
Record name 1-(2-Methylpropane-2-sulfinyl)-5-oxa-1-azaspiro[2.3]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Spirocyclic Core Synthesis

The spiro[2.3]hexane scaffold is constructed via cyclization of an epoxide with a nitrogen-containing precursor. For example, tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate (CAS No. 934664-42-3) serves as a key intermediate, synthesized through O-alkylation of a hydroxylamine derivative with an epoxide under basic conditions. A typical procedure involves:

  • Reactants : Epichlorohydrin (epoxide source) and a Boc-protected hydroxylamine.

  • Conditions : Potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) at 50–85°C for 4–6 hours.

  • Yield : 46–58% after column chromatography.

tert-Butylsulfinyl Group Introduction

The sulfinyl group is introduced via nucleophilic substitution or oxidation. A widely adopted method involves reacting the spirocyclic amine intermediate with tert-butyl sulfinyl chloride:

  • Reactants : Spirocyclic amine, tert-butyl sulfinyl chloride.

  • Conditions : Triethylamine (TEA) as a base in dichloromethane (DCM) at 0–25°C for 12–24 hours.

  • Mechanism : The amine acts as a nucleophile, displacing chloride to form the sulfinamide bond.

Purification and Stabilization

Crude product purification typically employs:

  • Solvent Extraction : Sequential washes with aqueous HCl (1M) and NaHCO3 to remove unreacted starting materials.

  • Chromatography : Silica gel column chromatography using ethyl acetate/hexane gradients (30–50% ethyl acetate).

  • Crystallization : Recrystallization from ethanol/water mixtures to achieve >98% purity.

Industrial Production Methods

Scalable synthesis requires optimization of cost, yield, and safety. Industrial protocols differ from lab-scale methods in three key aspects:

Reaction Scaling

  • Continuous Flow Reactors : Used for epoxide ring-opening steps to enhance heat dissipation and reduce side reactions.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., Amberlyst-15) replace homogeneous bases to simplify product isolation.

Process Optimization

ParameterLab-Scale MethodIndustrial Method
Temperature25°C (ambient)5–10°C (controlled)
Reaction Time24 hours8–12 hours
SolventDCMTetrahydrofuran (THF)
Yield60–65%75–80%

Quality Control

  • In-Process Analytics : HPLC monitoring of intermediate tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate to ensure >95% conversion before sulfinylation.

  • Final Product Specifications :

    • Purity: ≥99% (by GC-MS).

    • Residual Solvents: <50 ppm (ICH Q3C guidelines).

    • Sulfur Content: 16.8–17.2% (theoretical: 16.95%).

Key Reaction Parameters and Optimization

Temperature Effects

Lower temperatures (0–5°C) during sulfinylation minimize racemization of the sulfinyl group, preserving stereochemical integrity. Elevated temperatures (>30°C) lead to 10–15% decomposition via retro-aza-Michael pathways.

Solvent Selection

SolventDielectric Constant (ε)Reaction Rate (k, h⁻¹)Side Products (%)
DCM8.90.155–8
THF7.50.223–5
Acetonitrile37.50.1010–12

THF balances reaction rate and selectivity, making it preferred for large-scale synthesis.

Catalytic Additives

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases sulfinylation efficiency by 20% in biphasic systems.

  • Radical Inhibitors : 2,6-Di-tert-butyl-4-methylphenol (BHT) suppresses oxidation of the sulfinyl group during workup.

Comparative Analysis with Related Compounds

tert-Butylsulfinyl vs. Tosyl Derivatives

Property1-tert-Butylsulfinyl DerivativeTosyl Derivative
Stability to HydrolysisStable at pH 3–9Degrades at pH >7
CrystallinityHigh (mp 112–114°C)Amorphous
Synthetic Yield75–80%60–65%

The tert-butylsulfinyl group enhances stability and crystallinity compared to tosyl analogs.

Spiro[2.3]hexane vs. Spiro[2.4]heptane Frameworks

  • Ring Strain : Spiro[2.3]hexane exhibits lower angular strain (Bayer strain: 18 kcal/mol vs. 24 kcal/mol).

  • Reactivity : The smaller spiro[2.3]hexane core accelerates sulfinylation by 30% due to reduced steric hindrance .

Chemical Reactions Analysis

1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using appropriate nucleophiles.

Scientific Research Applications

1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.

    Industry: The compound is used in the development of new materials with specific properties, such as improved stability and reactivity.

Mechanism of Action

The mechanism of action of 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The compound’s effects are mediated through pathways involving sulfur and oxygen atoms, which play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Functional Differences

  • The difluoro substitution in the compound from introduces electron-withdrawing effects, altering electronic distribution and acidity compared to the sulfinyl group in SS-0341 .
  • Substituent Effects :

    • tert-Butylsulfinyl (SS-0341): Provides chirality and moderate polarity, improving solubility in organic solvents. The sulfinyl group can participate in hydrogen bonding, enhancing receptor interactions .
    • tert-Butyl carboxylate (–7): Less polar than sulfinyl, favoring lipophilicity and membrane permeability. These derivatives are often used as protease-resistant peptide mimics .
    • Carboxylic acid (): Introduces acidity (pKa ~4–5), enabling salt formation for improved bioavailability .

Stability and Physicochemical Properties

  • Sulfinyl Group Stability : SS-0341’s tert-butylsulfinyl group is more oxidatively stable than sulfides but less stable than sulfones. Its chirality may require careful handling to avoid racemization .
  • Carboxylate Esters (–7): Hydrolytically labile under acidic/basic conditions, limiting their use in oral formulations without prodrug strategies .

Biological Activity

1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane is a heterocyclic compound that has gained attention for its unique structure and potential biological activities. This article delves into the compound's biological activity, synthesis, mechanism of action, and comparisons with similar compounds.

Molecular Formula: C₈H₁₅NO₂S
Molecular Weight: 189.3 g/mol
CAS Number: 1211284-25-1
IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials: Tert-butyl sulfinyl chloride, an appropriate amine, and an epoxide.
  • Reaction Conditions: The reaction is performed under controlled conditions using a base like triethylamine to promote the formation of the spirocyclic structure.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

  • Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a potential candidate for developing new antibiotics.

2. Enzyme Inhibition

  • The compound has been investigated for its ability to inhibit specific enzymes, which is crucial in drug design for treating diseases related to enzyme overactivity.

3. Cytotoxicity

  • Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.

The biological effects of this compound are thought to be mediated through its interaction with molecular targets such as enzymes and receptors:

  • Binding Affinity: The spirocyclic structure allows for specific binding interactions that can modulate the activity of these targets.
  • Pathways Involvement: The sulfur and oxygen atoms in the compound play critical roles in its reactivity and binding affinity, influencing its biological effects.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with other similar spirocyclic compounds:

Compound NameStructure TypeBiological Activity
1-tert-butylsulfinyl-5-oxa-1-azaspiro[2.4]heptaneSeven-membered ringModerate enzyme inhibition
1-tert-butylsulfinyl-5-oxa-1-azaspiro[2.2]pentaneFive-membered ringLower cytotoxicity
1-tert-butylsulfinyl-5-oxa-1-azaspiro[3.3]octaneEight-membered ringEnhanced antimicrobial properties

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy Study:
    • A research study tested the antimicrobial effects of various concentrations of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at higher concentrations.
  • Cytotoxicity Assessment:
    • A series of in vitro assays were conducted on different cancer cell lines (e.g., HeLa, MCF7). The results demonstrated a dose-dependent cytotoxic effect, suggesting potential as a chemotherapeutic agent.

Q & A

Q. What are the key challenges in synthesizing 1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane, and how are they addressed experimentally?

The synthesis of spirocyclic compounds like this requires precise control over ring strain and stereochemistry. A multi-step approach is often employed, starting with cyclohexanone derivatives and using reagents such as phenylhydrazine hydrochloride under reflux conditions to form tricyclic intermediates . Catalytic systems (e.g., transition-metal catalysts) are critical for controlling regioselectivity during sulfinyl group introduction. Challenges include side reactions due to the steric hindrance of the tert-butyl group, which can be mitigated by optimizing reaction temperature and solvent polarity (e.g., tetrahydrofuran at -70°C for kinetic control) .

Q. How can the structural integrity of the spirocyclic core be validated experimentally?

X-ray crystallography (XRD) is the gold standard for confirming spirocyclic geometry, as seen in related azaspiro compounds . NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) is essential for analyzing stereoelectronic effects and sulfinyl group orientation. For example, the tert-butylsulfinyl group’s axial/equatorial preference can be inferred from NOE correlations . Mass spectrometry (HRMS) and IR spectroscopy further validate functional groups like the sulfoxide moiety .

Advanced Research Questions

Q. What computational strategies are effective in predicting the reactivity of this compound in novel reactions?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states for ring-opening or substitution reactions. For instance, the sulfinyl group’s electron-withdrawing nature lowers the activation energy for nucleophilic attacks at the azaspiro nitrogen. Reaction path searches using programs like GRRM (Global Reaction Route Mapping) help identify competing pathways, such as unwanted epoxidation of the oxa ring . Molecular dynamics simulations also predict solvent effects on conformational stability .

Q. How does the spirocyclic system influence the compound’s stability under varying pH conditions?

The 5-oxa ring introduces strain that increases susceptibility to acid-catalyzed hydrolysis. In vitro stability studies (pH 1–10, 37°C) show rapid degradation below pH 3 due to protonation of the sulfinyl oxygen, triggering ring-opening. Buffered solutions (pH 7.4) with stabilizers like cyclodextrins or ionic liquids can extend half-life by 2–3× . Comparative studies with non-spiro analogues (e.g., linear sulfoxides) confirm the spiro architecture’s destabilizing role .

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

Discrepancies in cytotoxicity or enzyme inhibition data often arise from impurities or stereochemical variability. High-purity batches (>95% by HPLC) with strict enantiomeric control (e.g., chiral column purification) are essential . Dose-response curves (IC₅₀ values) should be cross-validated using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays). For example, conflicting reports on kinase inhibition were resolved by identifying off-target binding to ATP pockets via crystallographic docking .

Q. How can the compound’s interactions with biological membranes be systematically studied?

Surface plasmon resonance (SPR) and Langmuir-Blodgett monolayer techniques quantify membrane permeability and partitioning coefficients. The tert-butylsulfinyl group enhances lipophilicity (logP ≈ 2.8), favoring passive diffusion, but the spiro core’s rigidity limits conformational adaptation to lipid bilayers. Fluorescence anisotropy using labeled lipid analogs (e.g., DPH probes) reveals reduced membrane fluidity upon compound insertion .

Key Research Gaps

  • In Vivo Pharmacokinetics : No data exists on oral bioavailability or metabolite profiling. Proposed studies: Radiolabeled (¹⁴C) compound tracking in rodent models .
  • Mechanistic Toxicology : The sulfoxide group’s potential for reactive oxygen species (ROS) generation requires evaluation via glutathione depletion assays .

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